Ethyl 3-(4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-fluorophenyl)propanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.9±3.0 kJ/mol . The compound has a flash point of 102.8±15.3 °C and a molar refractivity of 51.5±0.3 cm3 .
Scientific Research Applications
Polymorphism Characterization
Ethyl 3-(4-fluorophenyl)propanoate and its derivatives have been studied for their polymorphic forms, which is crucial in the pharmaceutical industry for understanding the properties and stability of drugs. A study by Vogt et al. (2013) investigated two polymorphic forms of a related compound, highlighting the challenges and methodologies in analytical and physical characterization, such as spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance studies (Vogt, Williams, Johnson, & Copley, 2013).
Enantioselective Reduction
The enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, closely related to ethyl 3-(4-fluorophenyl)propanoate, has been achieved using fungi such as Rhizopus species, as demonstrated by Salvi and Chattopadhyay (2006). This process is significant for producing enantiomerically pure compounds, which is vital for drug efficacy and safety (Salvi & Chattopadhyay, 2006).
Electroreductive Radical Cyclization
Research by Esteves et al. (2005) explored the electroreductive radical cyclization of derivatives of ethyl 3-(4-fluorophenyl)propanoate, showcasing the compound's utility in synthetic organic chemistry, particularly in creating cyclic structures which are common in many bioactive molecules (Esteves et al., 2005).
Supramolecular Assembly
The supramolecular assembly involving derivatives of ethyl 3-(4-fluorophenyl)propanoate has been studied for its crystal structure and non-covalent interactions, as discussed by Matos et al. (2016). These findings contribute to the understanding of molecular self-assembly processes and crystal engineering, which are crucial for designing new materials and pharmaceuticals (Matos et al., 2016).
Bioanalytical Method Development
Nemani et al. (2018) developed a bioanalytical method for quantifying a novel molecule closely related to ethyl 3-(4-fluorophenyl)propanoate, demonstrating the compound's relevance in drug development and pharmacokinetic studies. The method involved RP-HPLC and was validated according to FDA guidelines, highlighting the importance of accurate and reliable analytical methods in drug discovery and development (Nemani, Shard, & Sengupta, 2018).
Safety And Hazards
Ethyl 3-(4-fluorophenyl)propanoate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P305, P338, P351 . It is recommended to avoid breathing the mist, gas, or vapors of the compound . Contact with skin, eyes, and clothing should be avoided . Personal protective equipment should be worn when handling the compound .
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMUTQYDLCBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473505 |
Source
|
Record name | Ethyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)propanoate | |
CAS RN |
7116-38-3 |
Source
|
Record name | Benzenepropanoic acid, 4-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.